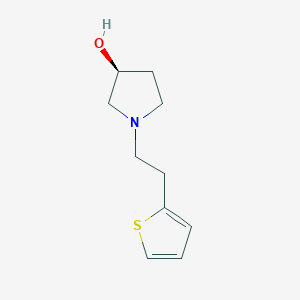![molecular formula C10H8Cl2O3 B7578106 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid, also known as Dichlorprop, is a herbicide that is widely used in agriculture to control broadleaf weeds. This compound is a member of the phenoxy acid family of herbicides, which are known for their selective activity against dicotyledonous plants. Dichlorprop has been extensively studied for its chemical properties, synthesis methods, and mode of action.
Mecanismo De Acción
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid works by disrupting the growth and development of dicotyledonous plants. This compound is absorbed by the leaves and stems of plants and is translocated to the growing points, where it inhibits the activity of the plant hormone auxin. This disruption of auxin activity results in the death of the plant.
Biochemical and Physiological Effects:
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of auxin and other plant hormones. 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid also disrupts the cell membrane integrity of plants, leading to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is readily available. It is also highly selective for dicotyledonous plants, making it useful for studying the effects of herbicides on plant growth and development. However, 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has some limitations for use in laboratory experiments, including its potential toxicity to humans and animals and its potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid. One area of research could focus on the development of new herbicides based on the chemical structure of 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid. Another area of research could focus on the environmental impact of this compound and its potential for contamination of soil and water. Additionally, research could be conducted on the potential health effects of exposure to 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid in humans and animals.
Métodos De Síntesis
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid can be synthesized by several methods, including the reaction of 3,5-dichlorophenol with allyl chloride and sodium hydroxide. This reaction produces 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid, which can be purified by crystallization or chromatography. Other methods for synthesizing 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid include the reaction of 3,5-dichlorophenol with chloroacetic acid and the reaction of 3,5-dichlorophenol with propionic anhydride.
Aplicaciones Científicas De Investigación
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has been extensively studied for its herbicidal properties and its potential for use in agriculture. Studies have shown that 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid is effective against a wide range of broadleaf weeds, including dandelions, clover, and chickweed. This compound has also been studied for its potential to control invasive plant species, such as Japanese knotweed.
Propiedades
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-9-3-7(11)2-8(12)4-9/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUDKKBATGBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)
![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)